molecular formula CH4K2W4 B12410168 Tet-213

Tet-213

Cat. No.: B12410168
M. Wt: 829.6 g/mol
InChI Key: ZRGJYDDWDCLLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual references, it is likely classified within a broader class of bioactive or industrially relevant compounds.

Properties

Molecular Formula

CH4K2W4

Molecular Weight

829.6 g/mol

InChI

InChI=1S/CH4.2K.4W/h1H4;;;;;;

InChI Key

ZRGJYDDWDCLLMO-UHFFFAOYSA-N

Canonical SMILES

C.[K].[K].[W].[W].[W].[W]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 164886681 involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and yield. Generally, the synthesis involves a series of chemical reactions that include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

In an industrial setting, the production of CID 164886681 is scaled up to meet commercial demands. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

CID 164886681 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving CID 164886681 typically require specific reagents and conditions. For example:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 164886681 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 164886681 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 164886681, we compare it with structurally or functionally related compounds, leveraging methodologies outlined in and . The table below synthesizes data from diverse sources, including physicochemical properties, bioactivity, and synthesis routes.

Table 1: Comparative Analysis of CID 164886681 and Analogous Compounds

Parameter CID 164886681* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 6007-85-8 (CID 315608) CAS 20358-06-9 (CID 2049887)
Molecular Weight Not reported ~800 Da ~814 Da 154.14 g/mol 168.19 g/mol
Solubility Not reported Low (lipophilic) Low (lipophilic) 2.58 mg/mL (water) 0.249 mg/mL (water)
LogP (Partition Coeff.) Not reported High (est. >5) High (est. >5) 2.85 (SILICOS-IT) 2.85 (SILICOS-IT)
Bioactivity Not reported Cytotoxic Cytotoxic Not specified CYP1A2 inhibitor
Synthesis Complexity Not reported High (macrocyclic) High (methylated derivative) Moderate (THF-based reaction) Moderate (chloroform-based reaction)

Note: Direct data for CID 164886681 is absent; inferences are drawn from structural analogs and synthesis frameworks.

Key Findings:

Structural Analogues (Oscillatoxins) :

  • Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit high molecular weights (>800 Da) and lipophilicity, correlating with their cytotoxic properties . CID 164886681 may share similar macrocyclic or polyketide features, though confirmation requires spectroscopic validation.
  • Methylation in 30-Methyl-Oscillatoxin D (CID 185389) enhances metabolic stability compared to Oscillatoxin D, a critical factor in drug design .

Functional Analogues (Industrial Compounds): CAS 6007-85-8 (CID 315608) and CAS 20358-06-9 (CID 2049887) demonstrate moderate solubility and LogP values, aligning with their roles in synthetic chemistry or enzyme inhibition . However, notes CYP1A2 inhibition in CID 2049887, suggesting a framework for evaluating enzymatic interactions in CID 164886681 .

Synthesis and Safety :

  • Industrial analogs like CID 315608 are synthesized via THF-mediated reactions, emphasizing solvent compatibility and yield optimization . CID 164886681 may require analogous protocols, though safety data (e.g., hazard statements H315-H319 for CID 315608) must be prioritized .

Q & A

How to formulate a research question for studying CID 164886681 that balances specificity and scientific rigor?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does CID 164886681 modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound], and what are the downstream effects on [functional outcome] over [timeframe]?" Ensure the question addresses gaps in existing literature and aligns with experimental feasibility .

Q. What criteria should guide experimental design for CID 164886681 to ensure reproducibility?

  • Methodological Answer :
  • Define clear objectives and hypotheses (e.g., dose-response relationships, mechanism of action).
  • Include controls (positive/negative, vehicle-treated) and validate assays using established protocols (e.g., IC50 determination, kinetic studies).
  • Document reagent sources, purity (e.g., ≥95% for CID 164886681), and storage conditions. Follow guidelines for data transparency, such as depositing raw data in repositories like Zenodo .

Q. How to conduct a systematic literature review on CID 164886681 to identify conflicting findings?

  • Methodological Answer :
  • Use Boolean search terms in databases (PubMed, Scopus) combining "CID 164886681" with keywords like "mechanism," "toxicity," or "kinetics."
  • Screen studies for methodological rigor (e.g., sample size, statistical methods) and categorize results by experimental conditions (e.g., in vitro vs. in vivo).
  • Apply tools like PRISMA flow diagrams to map discrepancies in reported outcomes .

Advanced Research Questions

Q. How to resolve contradictions in data on CID 164886681’s efficacy across different experimental models?

  • Methodological Answer :
  • Perform meta-analysis to quantify effect sizes and heterogeneity (e.g., using R packages like metafor).
  • Investigate contextual factors (e.g., cell line variability, assay sensitivity) through controlled replication studies.
  • Apply triangulation by cross-validating results with orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced statistical methods are suitable for analyzing dose-dependent effects of CID 164886681 in high-throughput screening?

  • Methodological Answer :
  • Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data.
  • Account for batch effects via mixed-effects models or machine learning pipelines (e.g., Random Forest for feature selection).
  • Validate findings with resampling techniques (bootstrapping) to estimate confidence intervals .

Q. How to integrate qualitative and quantitative methods in studying CID 164886681’s mechanism of action?

  • Methodological Answer :
  • Adopt a mixed-methods approach:
  • Quantitative : Proteomics or transcriptomics to identify pathway alterations.
  • Qualitative : Thematic analysis of literature or expert interviews to contextualize findings.
  • Use NVivo or MAXQDA for qualitative coding and merge datasets using joint displays to identify convergent/discordant insights .

Q. What strategies ensure ethical compliance when using CID 164886681 in human-derived samples or animal studies?

  • Methodological Answer :
  • Submit protocols to institutional review boards (IRBs) or animal ethics committees, detailing rationale for CID 164886681 use, alternatives considered, and harm mitigation.
  • For human samples, obtain informed consent and anonymize data. Adhere to ARRIVE 2.0 guidelines for animal reporting .

Data Management and Validation

Q. How to address data reliability challenges in studies involving CID 164886681?

  • Methodological Answer :
  • Implement blinding during data collection/analysis to reduce bias.
  • Use internal standards (e.g., spike-in controls for -omics experiments) and report coefficient of variation (CV) for technical replicates.
  • Share protocols via platforms like Protocols.io to enable replication .

Q. What are best practices for curating and sharing datasets on CID 164886681?

  • Methodological Answer :
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit data in repositories (e.g., ChEMBL, Figshare) with unique DOIs.
  • Include metaexperimental conditions, software versions, and raw/processed data formats.
  • Provide Jupyter notebooks or R scripts for analytical workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.